REACTION_CXSMILES
|
CS(O)(=O)=O.C([O:13][CH2:14][C:15]1([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:20][CH2:19][C:18]([F:22])([F:21])[CH2:17][CH2:16]1)C1C=CC=CC=1>C(Cl)Cl>[F:21][C:18]1([F:22])[CH2:17][CH2:16][C:15]([CH2:14][OH:13])([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
1.102 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ethyl 1-((benzyloxy)methyl)-4,4-difluorocyclohexanecarboxylate
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1(CCC(CC1)(F)F)C(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaHCO3, brine and dried (MgSO4)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C(=O)OCC)CO)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |